
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene is an organosulfur compound characterized by the presence of butylsulfanyl, dichloro, and dinitro functional groups
Preparation Methods
The synthesis of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene typically involves multi-step organic reactions. One common synthetic route includes the reaction of butylsulfanyl chloride with 1,4-dichloro-2,4-dinitrobuta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Butylsulfanyl)-1,4-dichloro-2,4-dinitrobuta-1,3-diene can be compared with other similar compounds, such as:
1-(Butylsulfanyl)butane: This compound lacks the dichloro and dinitro groups, making it less reactive in certain chemical reactions.
1-(Butylsulfanyl)pentane: Similar to 1-(Butylsulfanyl)butane, but with a longer carbon chain, affecting its physical and chemical properties.
Aminomethoxy derivatives of 1-(Butylsulfanyl)alkanes: These compounds have additional functional groups, such as amino and methoxy groups, which can enhance their biological activities and reactivity. The uniqueness of this compound lies in its combination of butylsulfanyl, dichloro, and dinitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
160253-15-6 |
|---|---|
Molecular Formula |
C8H10Cl2N2O4S |
Molecular Weight |
301.15 g/mol |
IUPAC Name |
1-butylsulfanyl-1,4-dichloro-2,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C8H10Cl2N2O4S/c1-2-3-4-17-8(10)6(11(13)14)5-7(9)12(15)16/h5H,2-4H2,1H3 |
InChI Key |
RQYZCGCLHKZJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


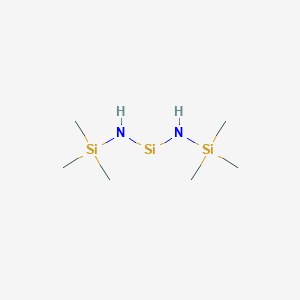
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
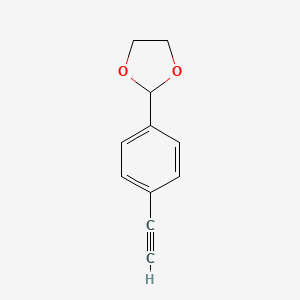
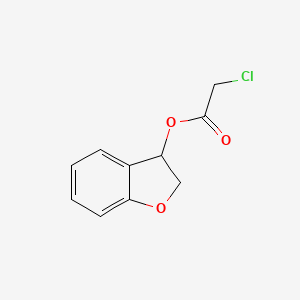
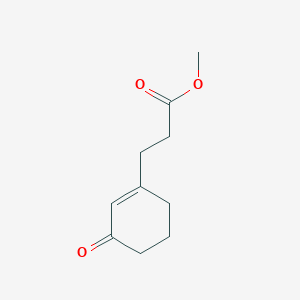
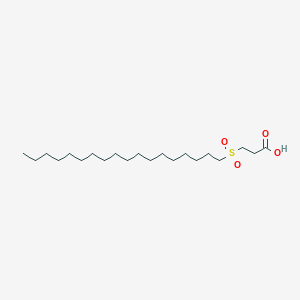
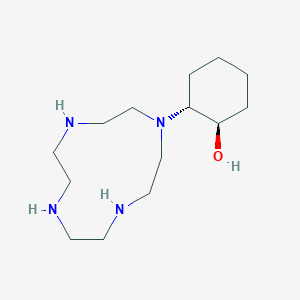
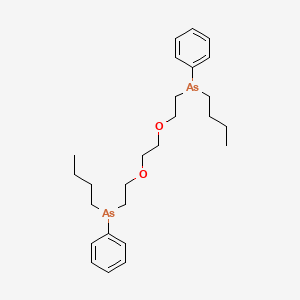
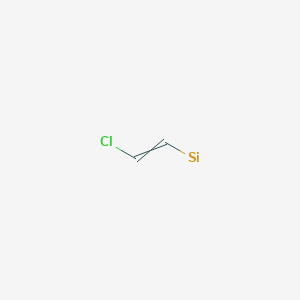
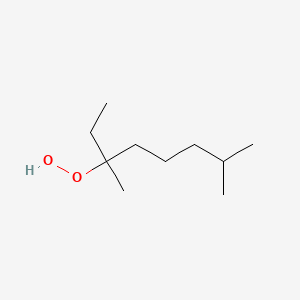
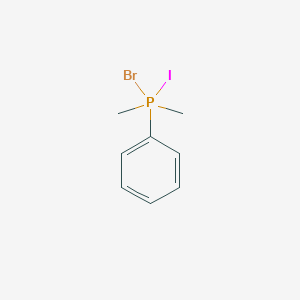
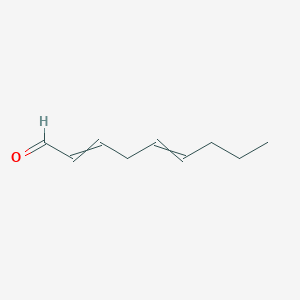
![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
